2-Bromoethylamine hydrobromide 2-Bromoethylamine hydrobromide 2-Bromoethylamine HBr is used in the synthesis of analogs of 5,​10,​15,​20-​tetrakis(1-​methylpyridinium-​4-​yl)​porphyrin (TMPyP4) as inhibitors of human telomerase. It is also used to prepare SB-705498, a potent, selective and orally bioavailable TRPV1 antagonist. It is used to construct C2-symmetric imidazolidinylidene ligands with a dioxolane backbone.
Brand Name: Vulcanchem
CAS No.: 2576-47-8
VCID: VC21346454
InChI: InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H
SMILES: C(CBr)N.Br
Molecular Formula: C2H7Br2N
Molecular Weight: 204.89 g/mol

2-Bromoethylamine hydrobromide

CAS No.: 2576-47-8

Cat. No.: VC21346454

Molecular Formula: C2H7Br2N

Molecular Weight: 204.89 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Bromoethylamine hydrobromide - 2576-47-8

CAS No. 2576-47-8
Molecular Formula C2H7Br2N
Molecular Weight 204.89 g/mol
IUPAC Name 2-bromoethanamine;hydron;bromide
Standard InChI InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H
Standard InChI Key WJAXXWSZNSFVNG-UHFFFAOYSA-N
SMILES C(CBr)N.Br
Canonical SMILES [H+].C(CBr)N.[Br-]
Appearance White Solid
Melting Point 342 to 345 °F (NTP, 1992)

Chemical Identity and Basic Characteristics

2-Bromoethylamine hydrobromide (CAS No. 2576-47-8) is an organic compound with the molecular formula C₂H₇Br₂N, representing a hydrobromic acid salt of 2-bromoethylamine . This compound has a molecular weight of 204.89 g/mol and presents physically as a crystalline powder or crystals, typically white to light beige in color . It appears under various synonyms including 2-aminoethyl bromide hydrobromide, 2-bromoethanamine hydrobromide, and 2-bromoethylammonium bromide . The compound possesses a well-defined chemical structure characterized by a two-carbon chain with a bromine atom at one end and an amino group at the other, with the amino group protonated and paired with a bromide counterion.

Chemical Identifiers and Nomenclature

The compound is registered in multiple chemical databases, facilitating its identification across different research platforms. Key identifiers include:

Identifier TypeValue
CAS Number2576-47-8, 107-09-5
Molecular FormulaC₂H₆BrN·HBr
MDL NumberMFCD00012886
InChI KeyWJAXXWSZNSFVNG-UHFFFAOYSA-N
PubChem CID2774217
SMILESC(CBr)N.Br
Beilstein Registry Number3607605
EC Number219-924-2

This table provides researchers with standard identifiers necessary for database searches and regulatory documentation .

Physical and Chemical Properties

2-Bromoethylamine hydrobromide exhibits characteristic physical and chemical properties that influence its behavior in laboratory settings and applications. Understanding these properties is crucial for proper handling and utilization in research.

Physical Properties

The compound demonstrates specific physical properties that define its state and behavior under various conditions:

PropertyValue
Melting point172 °C
Boiling point181.3°C at 101,325 Pa
Density1.9061 (approximate)
Vapor pressure0.001 Pa at 25°C
Refractive index1.5393 (estimated)
Physical formCrystalline Powder or Crystals
ColorWhite to light beige
pH2.9 (10g/L, H₂O, 20°C)
LogP0.795 at 25°C

These physical characteristics suggest a stable solid at room temperature with moderate water solubility and slightly acidic properties in solution .

Solubility and Stability

2-Bromoethylamine hydrobromide demonstrates significant solubility in polar solvents, which is relevant for its applications in various reaction systems:

Solubility ParameterValue
Water Solubility> 500 g/L (20°C)
Other SolventsSoluble in methanol, insoluble in ether
Stability ConcernsHygroscopic and moisture sensitive

Synthesis and Preparation Methods

The synthesis of 2-Bromoethylamine hydrobromide involves specific chemical processes, with bromination of ethanolamine being the primary industrial method.

Industrial Synthesis

The industrial preparation of 2-Bromoethylamine hydrobromide follows a well-established protocol:

  • Ethanolamine is added dropwise to hydrobromic acid under controlled conditions

  • The mixture is stirred continuously, with the addition completed within approximately half an hour

  • Subsequently, about 85% of the input quantity of hydrobromic acid is steamed off (approximately 20 hours)

  • The concentrated solution is cooled to 70-80°C

  • The solution is then added to pre-chilled acetone and further cooled to below 5°C

  • The crystallized 2-Bromoethylamine hydrobromide is filtered and collected

This process typically yields approximately 70% of the theoretical amount . The synthesis represents a classic nucleophilic substitution reaction where the hydroxyl group of ethanolamine is replaced by bromine under acidic conditions.

Applications and Research Significance

2-Bromoethylamine hydrobromide demonstrates remarkable versatility across multiple research domains, primarily serving as a building block for the synthesis of more complex molecules.

Pharmaceutical Applications

The compound plays a significant role in pharmaceutical research and development:

  • Serves as an organic and pharmaceutical intermediate for the preparation of first-aid medicines

  • Functions as a precursor in the synthesis of biologically active compounds

  • Contributes to the development of novel therapeutic agents through its reactive bromoethyl moiety

These applications leverage the compound's ability to introduce a reactive bromoethyl group into more complex molecular structures .

Proteomics Research

In proteomics research, 2-Bromoethylamine hydrobromide serves as an essential building block:

  • Facilitates protein modification studies

  • Enables the investigation of protein-protein interactions

  • Supports structural proteomics research through selective chemical modifications

The compound's ability to react with nucleophilic sites in proteins makes it valuable for studying protein structure and function .

Synthesis of Specialized Ligands

One of the most notable applications involves the construction of specialized ligands:

  • Used to construct C₂-symmetric imidazolidinylidene ligands with a dioxolane backbone

  • Facilitates the synthesis of amino-functionalized ionic liquids, such as 1-aminoethyl-3-methylimidazolium hexafluorophosphate

  • Serves as a reactant in the preparation of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives via cyclocondensation reactions

These specialized ligands find applications in catalysis, particularly in Knoevenagel condensation reactions for the synthesis of 4H-pyrans derivatives .

Surface Modification Applications

The compound also demonstrates utility in materials science:

  • Functions as an alkylating agent for surface modification of nylon

  • Enables the introduction of primary, secondary, or tertiary amine groups onto surfaces

  • Contributes to the development of modified materials with enhanced functional properties

This application highlights the compound's versatility beyond traditional organic synthesis.

Analytical Detection Methods

The accurate detection and quantification of 2-Bromoethylamine hydrobromide in various matrices is crucial for quality control and research applications.

HPLC Analysis for Biological Samples

A significant analytical method involves high-performance liquid chromatography with UV detection (HPLC-UV):

  • The method involves derivatization of 2-Bromoethylamine hydrobromide with 4-Methoxybenzenesulfonyl chloride (MOBS-Cl) at 20°C for 5 minutes in pyridine solution

  • The derivative product is analyzed using HPLC with a mobile phase consisting of 35% acetonitrile and 65% 0.01 mol/L ammonium acetate solution (v:v)

  • Detection is performed at 240 nm

  • The method offers a linear range of 0.41–40.98 μg/mL with a correlation coefficient R² exceeding 0.9976

  • The detection limit (S/N = 3) is below 0.02 μg/mL, indicating high sensitivity

This analytical approach was specifically developed for detecting residual 2-Bromoethylamine hydrobromide in hemoglobin-based oxygen carriers and other biological medicines . The method demonstrates excellent reproducibility with relative standard deviations less than 3% for both intra- and inter-day precision.

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